
N-(2,5-difluorophenyl)-4-methylbenzamide
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N-(2,5-difluorophenyl)-4-methylbenzamide” were not found, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis, characterization, and DNA binding interactions of novel bioactive copper (I) complexes .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Unfortunately, specific structural information for “N-(2,5-difluorophenyl)-4-methylbenzamide” is not available .
Chemical Reactions Analysis
The chemical reactions of “N-(2,5-difluorophenyl)-4-methylbenzamide” would depend on its specific molecular structure. A related study discusses the catalyzed reaction of isocyanates with water .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,5-difluorophenyl)-4-methylbenzamide” would depend on its specific molecular structure. Unfortunately, specific information on these properties is not available .
Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While specific safety data for “N-(2,5-difluorophenyl)-4-methylbenzamide” is not available, safety data for related compounds suggest that they can be harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(15)6-7-12(13)16/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMQLRUREHYSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-4-methylbenzamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

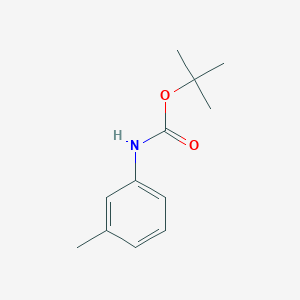


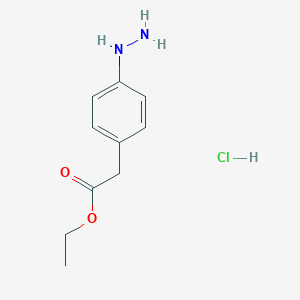
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)


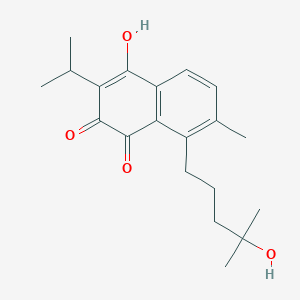


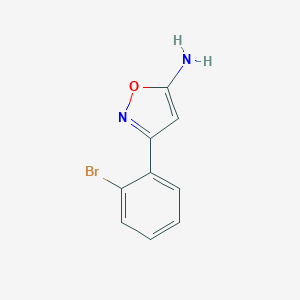
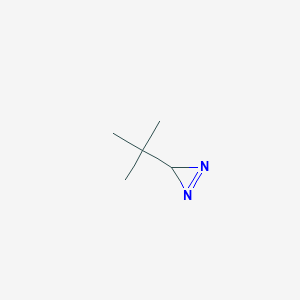
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
